molecular formula C22H28N4O2 B12486484 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide

Cat. No.: B12486484
M. Wt: 380.5 g/mol
InChI Key: RNQQDSFIRQOITI-UHFFFAOYSA-N
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Description

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a benzohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(2-methoxyphenyl)piperazine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with a benzohydrazide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide involves its interaction with specific molecular targets, primarily alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects such as vasodilation and reduced smooth muscle contraction. This interaction is mediated through the inhibition of receptor activation by endogenous catecholamines like noradrenaline and epinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a benzohydrazide moiety allows for targeted interactions with alpha1-adrenergic receptors, potentially offering advantages in terms of selectivity and efficacy compared to similar compounds .

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C22H28N4O2/c1-17(2)23-24-22(27)19-10-8-18(9-11-19)16-25-12-14-26(15-13-25)20-6-4-5-7-21(20)28-3/h4-11H,12-16H2,1-3H3,(H,24,27)

InChI Key

RNQQDSFIRQOITI-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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